

Application Notes: Imipenem in the Study of Multidrug-Resistant Organism (MDRO) Infections

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Compound of Interest

Compound Name: *Imipenem*

Cat. No.: *B608078*

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Introduction

Imipenem is a broad-spectrum β -lactam antibiotic belonging to the carbapenem class, known for its potent activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which leads to cell lysis and death.[2] Due to its stability against many β -lactamases, **imipenem** has historically been a last-resort antibiotic for treating severe infections.[3] However, the rise of multidrug-resistant organisms (MDROs) expressing carbapenem-hydrolyzing enzymes (carbapenemases) has challenged its efficacy.[3][4]

To counteract resistance, **imipenem** is co-administered with cilastatin, a dehydropeptidase-I inhibitor that prevents its rapid degradation in the kidneys.[2][5] More recently, the combination of **imipenem**/cilastatin with relebactam (I-R), a novel β -lactamase inhibitor, has been developed.[6][7] Relebactam restores **imipenem**'s activity against many resistant strains, including those producing *Klebsiella pneumoniae* carbapenemase (KPC) and AmpC β -lactamases, as well as multidrug-resistant *Pseudomonas aeruginosa*. [6][7][8] This combination is largely unaffected by resistance mechanisms like efflux pumps or porin channel loss in *P. aeruginosa*. [7]

These application notes provide an overview of the use of **imipenem** in research settings, focusing on its application against MDROs, summarizing key quantitative data, and detailing relevant experimental protocols.

Data Presentation

Table 1: Clinical Efficacy of Imipenem-Based Regimens against MDRO Infections

Study Reference	Infection Type(s)	Pathogen (s)	Treatment Regimen	No. of Patients	Clinical Success/ Cure Rate	Key Findings
Brooks RG, et al. (1985)[1]	Various serious infections	Mixed aerobic/anaerobic bacteria	Imipenem/Cilastatin	33	79%	Highly effective for a wide variety of serious bacterial infections.
Shilliday BB, et al. (1987)[9]	Infections in burn patients (Pulmonary, UTI, Wound, Bacteremia)	Primarily P. aeruginosa	Imipenem/Cilastatin	20	65% (13/20)	Clinically successful in the majority of patients; resistance emerged in some P. aeruginosa isolates.
Jorgensen J, et al. (2021)[6][10]	Mixed, primarily pulmonary	P. aeruginosa (76%), other Gram-negatives	Imipenem/Cilastatin/Relbactam (I-R)	21	67% (30-day survival)	I-R used when no other active agents were available; majority of P. aeruginosa isolates were MDR.
Gallagher JC, et al.	Primarily lower respiratory	P. aeruginosa (72.2%),	Imipenem/Cilastatin/R	151	70.2%	Real-world study showing

(2025)[7] [11]	tract infections (52.3%)	other Gram- negatives	elebactam (I-R)			clinical success in a large cohort with carbapene m- nonsuscept ible pathogens.
Dadashi M, et al. (2025)[12]	Severe MDR Gram- negative infections	KPC- producing K. pneumonia e	Imipenem/ Cilastatin/R elebactam (I-R)	N/A	High clinical success	Demonstra ted high success rates in a critically ill patient cohort in Italy.

Table 2: Microbiological Efficacy of Imipenem-Based Regimens

Study Reference	Organism(s)	Method	Key Findings
Brooks RG, et al. (1985)[1]	Mixed bacteria	Clinical evaluation	Microbiologic cure was achieved in 85% (23/27) of evaluable patients.
El-badawy MF, et al. (2019)[13]	Multi-drug resistant P. aeruginosa	Checkerboard Technique	Combination of imipenem and amikacin showed synergistic activity, reducing the MIC of imipenem from 256 µg/mL to 1 µg/mL.
Tamma PD, et al. (2024)[14]	ESBL-producing Enterobacterales (Pyelonephritis or cUTI)	IDSA Guidance	Imipenem-cilastatin is a preferred agent when resistance or toxicities preclude the use of TMP-SMX or fluoroquinolones.
Dadashi M, et al. (2025)[15]	Various Gram-negatives	Meta-analysis	I-R (250mg relebactam dose) showed no statistically significant difference in microbiologic response at early follow-up compared to standard of care.
Al-Harbi et al. (2020) [16]	P. aeruginosa	MIC Testing	32 out of 634 clinical isolates (5%) were imipenem-resistant. High-level resistance (MIC ≥64 mg/L) was found in 84.3% of these.

Table 3: In Vivo Efficacy of Imipenem in Murine Infection Models

Study Reference	Animal Model	Pathogen	Treatment Regimen	Key Efficacy Endpoint & Results
El-badawy MF, et al. (2019)[13]	Peritonitis Mouse Model	Multi-drug resistant P. aeruginosa	Imipenem + Amikacin	Statistically significant reduction in bacterial counts ($p < 0.5$) with combination therapy.
Taha EA, et al. (2022)[17]	Peritonitis Mouse Model	Multi-drug resistant E. coli	Imipenem + Amikacin	Combination therapy showed a bactericidal effect after 24 hours.
Cottrell ML, et al. (2016)[3]	Disseminated Infection Model	Imipenem-resistant P. aeruginosa	Imipenem + Relebactam (10, 20, 40 mg/kg)	Log reduction in CFU of 1.72, 3.13, and 3.73, respectively.
Cottrell ML, et al. (2016)[3]	Disseminated Infection Model	Imipenem-resistant K. pneumoniae	Imipenem + Relebactam (20, 40, 80 mg/kg)	Log reduction in CFU of 2.29, 3.06, and 2.36, respectively.

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (AST) - Checkerboard Synergy Assay

This protocol is adapted from studies evaluating the synergistic effect of **imipenem** in combination with other antibiotics, such as amikacin.[13][17]

Objective: To determine the in vitro synergistic, additive, indifferent, or antagonistic effect of **imipenem** combined with a second antimicrobial agent against an MDRO isolate.

Materials:

- MDRO bacterial isolate (e.g., *P. aeruginosa*, *E. coli*)
- Mueller-Hinton broth (MHB)
- **Imipenem** and second antibiotic stock solutions
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Isolate Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in MHB to achieve a final inoculum of approximately 5×10^5 CFU/mL in each well.
- Antibiotic Dilution:
 - Prepare serial twofold dilutions of **imipenem** in MHB along the x-axis of the 96-well plate.
 - Prepare serial twofold dilutions of the second antibiotic (e.g., amikacin) in MHB along the y-axis.
 - The final concentrations should typically range from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.
- Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include wells for growth control (no antibiotic) and sterility control (no bacteria).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Reading Results: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

- Calculation of Fractional Inhibitory Concentration Index (FICI):
 - FIC of **Imipenem** = (MIC of **Imipenem** in combination) / (MIC of **Imipenem** alone)
 - FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)
 - FICI = FIC of **Imipenem** + FIC of Second Antibiotic
- Interpretation:
 - Synergy: $FICI \leq 0.5$
 - Additive/Indifference: $0.5 < FICI \leq 4.0$
 - Antagonism: $FICI > 4.0$

Protocol 2: In Vivo Murine Peritonitis Model

This protocol outlines a common model to assess the efficacy of antibiotic treatments for systemic infections caused by MDROs.[\[13\]](#)[\[17\]](#)

Objective: To evaluate the in vivo therapeutic efficacy of **imipenem**, alone or in combination, in a mouse model of peritonitis.

Materials:

- Laboratory mice (e.g., Swiss albino, BALB/c)
- MDRO bacterial isolate
- Sterile saline or appropriate vehicle
- **Imipenem** and other test antibiotics
- Syringes and needles for injection

Procedure:

- Infection Induction:
 - Prepare a mid-logarithmic phase culture of the MDRO isolate.
 - Inject a specific inoculum (e.g., 1×10^8 CFU) intraperitoneally (IP) into each mouse to induce peritonitis.
- Animal Groups: Divide the animals into multiple groups (n=6-10 per group):
 - Group 1: Negative control (infected, receives sterile saline).
 - Group 2: **Imipenem** monotherapy.
 - Group 3: Second antibiotic monotherapy.
 - Group 4: **Imipenem** + second antibiotic combination therapy.
- Treatment Administration:
 - Begin treatment at a specified time post-infection (e.g., 2-3 hours).
 - Administer antibiotics via the appropriate route (e.g., intraperitoneally or subcutaneously) at clinically relevant doses and intervals. For example, **imipenem** at 40 mg/kg every 4 hours.[\[17\]](#)
- Monitoring and Endpoint:
 - Monitor animals for signs of illness and mortality over a defined period (e.g., 24-72 hours).
 - At the end of the experiment (e.g., 24 hours), euthanize a subset of animals from each group.
 - Collect peritoneal fluid or blood samples for bacterial load quantification via serial dilution and plating on agar plates.
- Data Analysis: Compare the bacterial counts (CFU/mL) between the control and treatment groups using appropriate statistical tests (e.g., ANOVA, t-test). A significant reduction in bacterial load in the treatment groups indicates efficacy.

Protocol 3: In Vitro Time-Kill Assay

This protocol is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.^[13]

Objective: To determine the rate of bacterial killing by **imipenem** at various concentrations.

Materials:

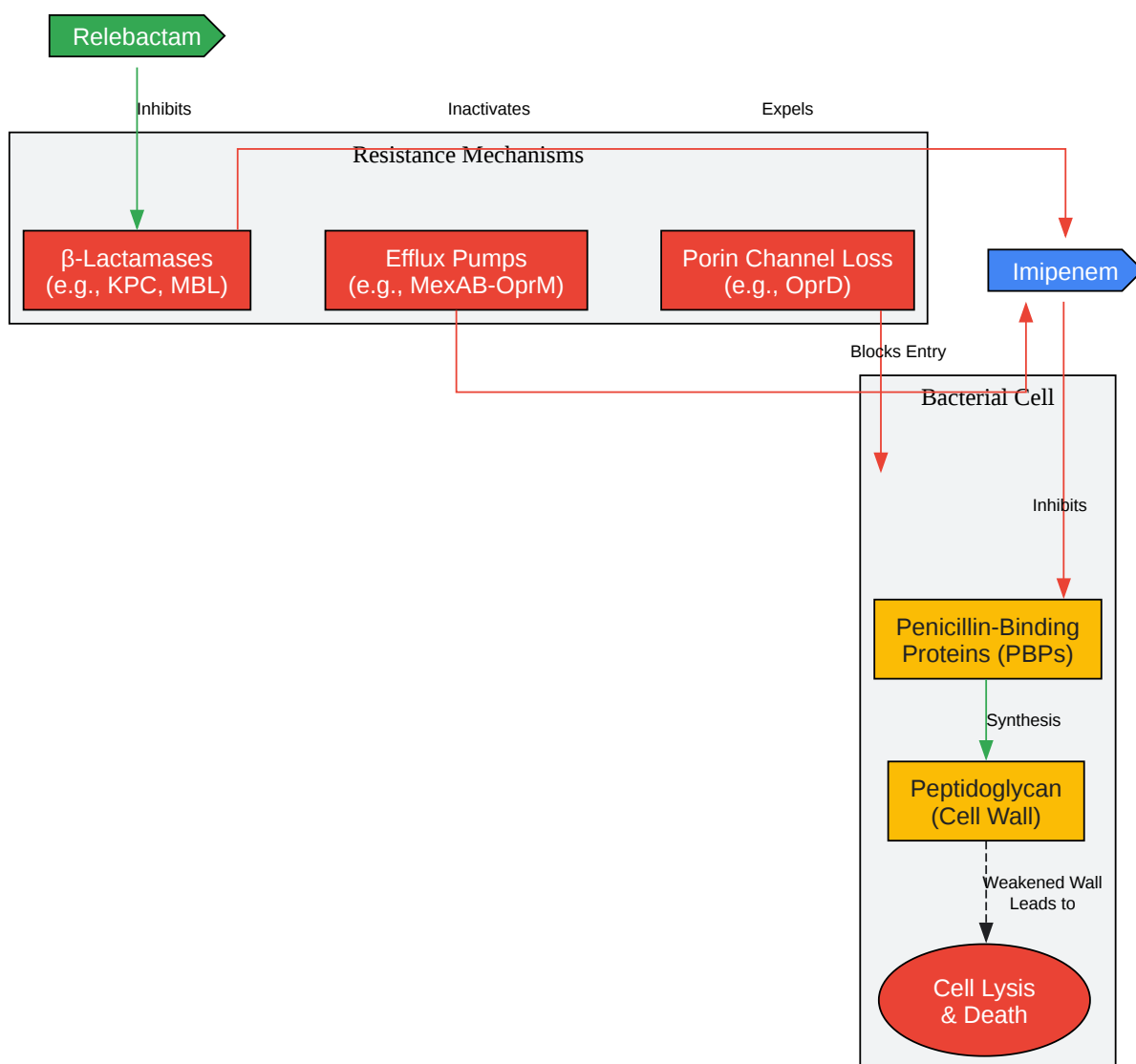
- MDRO bacterial isolate
- Mueller-Hinton broth (MHB)
- **Imipenem** stock solution
- Sterile tubes or flasks
- Agar plates for colony counting

Procedure:

- Inoculum Preparation: Prepare a bacterial suspension in MHB to achieve a starting density of approximately 5×10^5 to 5×10^6 CFU/mL.
- Assay Setup: Prepare tubes with MHB containing **imipenem** at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without any antibiotic.
- Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate all tubes at 37°C with shaking.
- Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
- Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates. Incubate the plates for 18-24 hours.
- Data Collection: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each concentration.

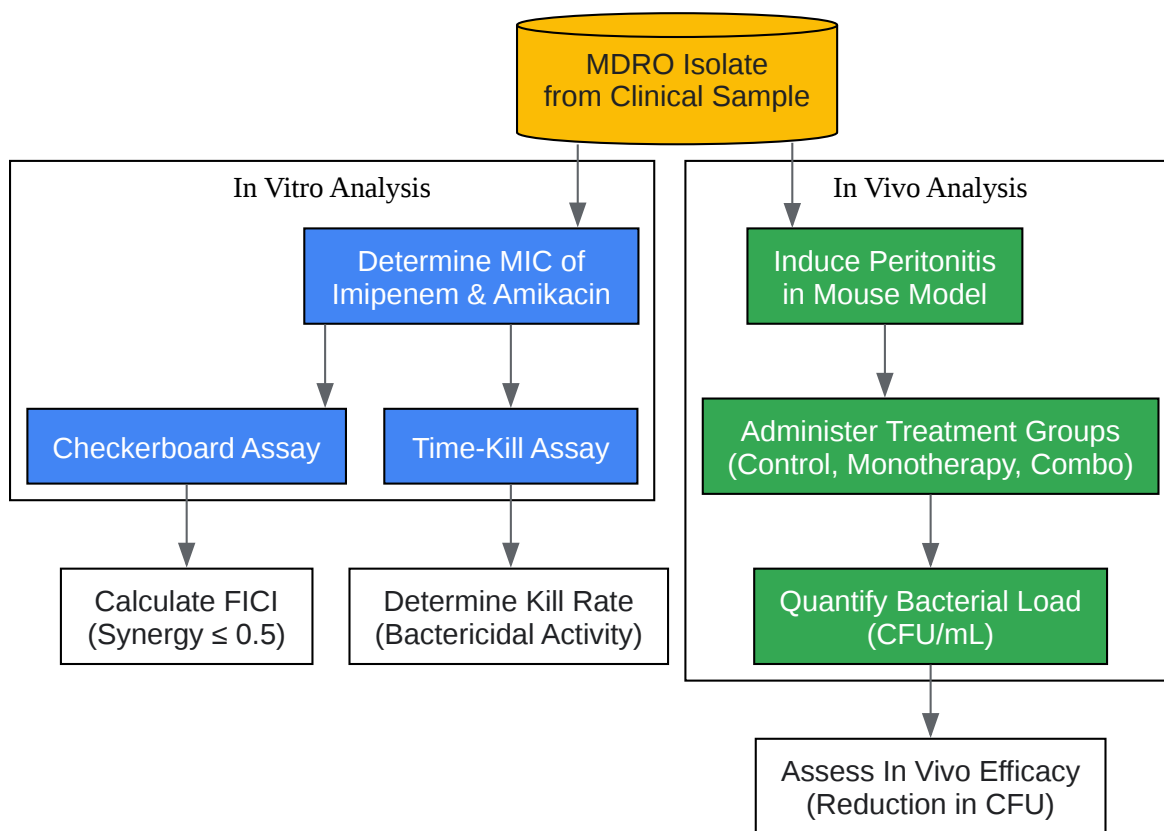
- Data Analysis:
 - Plot the log₁₀ CFU/mL against time for each antibiotic concentration.
 - Bactericidal activity is typically defined as a ≥ 3 -log₁₀ (99.9%) reduction in the initial CFU/mL.
 - Synergy in combination studies is defined as a ≥ 2 -log₁₀ decrease in CFU/mL by the combination compared with the most active single agent.

Mandatory Visualizations



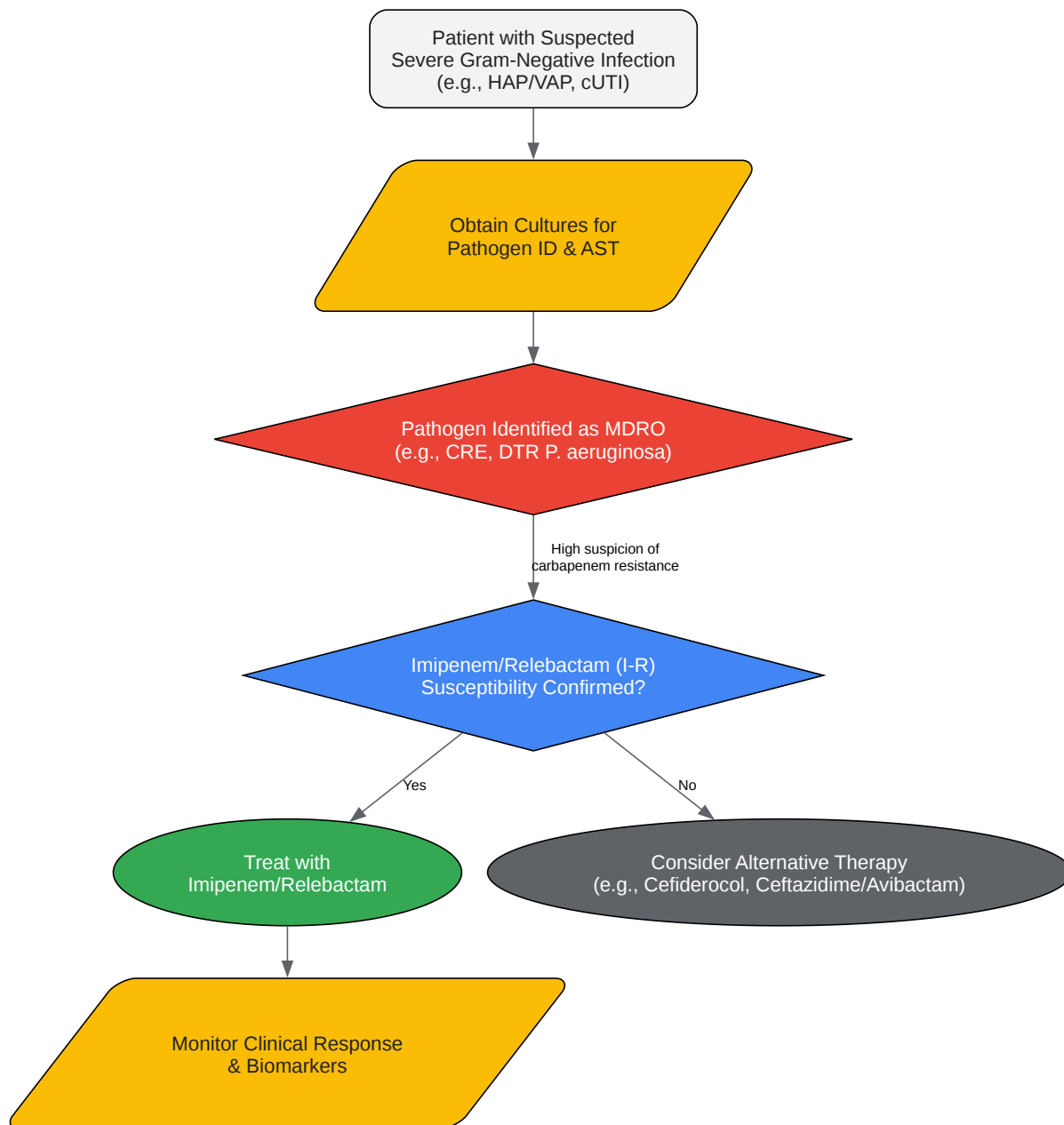
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Caption: Mechanism of action of **Imipenem** and common bacterial resistance pathways.



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Caption: Experimental workflow for evaluating **Imipenem** combination therapy.



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Caption: Logical flow for the clinical application of **Imipenem/Relebactam**.

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